Product packaging for 4-methyl-2-azabicyclo[2.1.1]hexan-3-one(Cat. No.:CAS No. 1784576-87-9)

4-methyl-2-azabicyclo[2.1.1]hexan-3-one

Cat. No.: B6599015
CAS No.: 1784576-87-9
M. Wt: 111.14 g/mol
InChI Key: GOBSGZFGJCGGPB-UHFFFAOYSA-N
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Description

4-methyl-2-azabicyclo[2.1.1]hexan-3-one is a bicyclic organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol . Its structure features a lactam (cyclic amide) group fused within a bicyclic framework, making it a valuable synthetic building block in medicinal chemistry and drug discovery research. This scaffold is of significant interest for constructing three-dimensional fragments in the design of pharmaceutical agents . The compound is supplied with high purity and is readily available for research applications. As a specialized chemical, it is intended for use in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can access this product under the catalog number AR027WPA .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B6599015 4-methyl-2-azabicyclo[2.1.1]hexan-3-one CAS No. 1784576-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-azabicyclo[2.1.1]hexan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6-2-4(3-6)7-5(6)8/h4H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBSGZFGJCGGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 2 Azabicyclo 2.1.1 Hexane System and Its Lactam Derivatives

Photochemical Cycloaddition Approaches for Ring Construction

Photochemical reactions, particularly [2+2] cycloadditions, represent a powerful tool for forging the cyclobutane (B1203170) ring integral to the 2-azabicyclo[2.1.1]hexane skeleton. These methods leverage light energy to form strained ring systems that can be difficult to access through thermal reactions.

Intramolecular [2+2] Cycloadditions in Azabicyclo[2.1.1]hexane Synthesis

The intramolecular [2+2] photocycloaddition is a key strategy for synthesizing the 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold. acs.orgd-nb.info This reaction typically involves the irradiation of a molecule containing two suitably positioned alkene moieties, or an alkene and a carbonyl group, to form a cyclobutane ring.

A common approach involves the UV irradiation of precursors like 2-[N-acyl-N-(2-propenyl)amino]cyclohex-2-enones. researchgate.net This process directly yields the tricyclic core of the 2-azabicyclo[2.1.1]hexane system. Similarly, the photocycloaddition of vinylogous imides has been shown to produce 2-azabicyclo[2.1.1]hexane skeletons, although sometimes as minor products alongside other isomers. beilstein-journals.org Another successful route begins with an intramolecular photochemical [2+2] cycloaddition to form 1,5-disubstituted 2-azabicyclo[2.1.1]hexanes, which can then be used in further skeletal editing reactions. d-nb.info The synthesis of the parent 2-azabicyclo[2.1.1]hexane system has also been achieved starting from the photochemical cycloaddition of trans-dichloroethene and maleic anhydride. nih.gov

Stereochemical Control and Regioselectivity in Photochemical Ring Closure

Controlling the stereochemistry of the newly formed chiral centers during photocycloaddition is crucial for accessing enantiomerically pure materials for applications in medicinal chemistry. Significant progress has been made in enantioselective [2+2] photocycloadditions through catalyst-based approaches.

One prominent method involves a dual catalyst system using a photosensitizer and a chiral Lewis acid. For instance, a chiral Scandium(III) complex combined with a photosensitizer like dipyrido[3,2-a:2',3'-c]phenazine (DPZ) has been used to synthesize azaarene-functionalized 2-azabicyclo[2.1.1]hexanes with high enantiomeric excess (ee). acs.orgnih.govrsc.org Other Lewis acids, such as those based on rhodium, have also been successfully employed in catalyzing intramolecular [2+2] photocycloadditions to afford enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. nuph.edu.ua

The table below summarizes the performance of various chiral catalysts in the enantioselective synthesis of bicyclo[2.1.1]hexane derivatives.

Catalyst SystemSubstrate TypeProductYieldEnantiomeric Ratio (er) / Diastereomeric Ratio (dr)
Sc(III) complex / DPZAzaarene-tethered alkenesAzaarene-functionalized aza-BCHsHighHigh ee and dr
Rhodium-based Lewis Acidα,β-unsaturated acyl pyrazoles1,5-disubstituted bicyclo[2.1.1]hexanes97%98:2 er
Confined IDPi Brønsted AcidBicyclo[1.1.0]butanes and N-aryl iminesChiral aza-BCHsHighup to 99:1 er

Data compiled from multiple research findings. nih.govnuph.edu.ua

Chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, also play a role. Auxiliaries like camphorsultam have been used to construct chiral centers in complex molecules via asymmetric reactions.

Rearrangement Pathways to the Azabicyclo[2.1.1]hexane Core

Rearrangement reactions provide a powerful entry into the strained 2-azabicyclo[2.1.1]hexane system, often proceeding from more readily accessible precursors. These methods leverage the release of ring strain or the participation of neighboring groups to drive the formation of the desired bicyclic core.

Ring Expansion from Strained Azacyclic Precursors (e.g., 1-Azabicyclo[1.1.0]butanes)

The high ring strain of 1-azabicyclo[1.1.0]butanes makes them attractive starting materials for ring expansion reactions. A notable example is the formal [2+2] cycloaddition of 3-phenyl-1-azabicyclo[1.1.0]butane with electron-deficient alkenes. The reaction with dimethyl dicyanofumarate or dimethyl dicyanomaleate yields a mixture of the corresponding cis- and trans-4-phenyl-1-azabicyclo[2.1.1]hexane-2,3-dicarboxylates. rsc.orgchemrxiv.org

This transformation is proposed to occur via a stepwise mechanism involving a zwitterionic intermediate. rsc.orgchemrxiv.org The nucleophilic nitrogen of the azabicyclobutane attacks the electron-poor alkene, leading to a stabilized zwitterion. Subsequent ring closure then furnishes the 2-azabicyclo[2.1.1]hexane skeleton. rsc.orgchemrxiv.org This method represents a rare example of a ring-enlargement pathway to this specific heterocyclic system. rsc.org

Substituent Control of Neighboring Group Participation in Rearrangements

The rearrangement of 2-azabicyclo[2.2.0]hex-5-ene precursors is a well-established route to the 2-azabicyclo[2.1.1]hexane core. The outcome of these reactions is highly dependent on the nature and position of substituents on the starting material, which can direct the reaction pathway through neighboring group participation.

For instance, the reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with electrophiles like bromine can lead to either rearranged or unrearranged products. The presence of a 3-endo-substituent on the hexene ring exclusively yields the rearranged 5-anti-6-anti-dibromo-2-azabicyclo[2.1.1]hexane. In contrast, a 5-methyl substituent favors the formation of the unrearranged dibromide. nih.gov This demonstrates the powerful influence of substituents in controlling the reaction's regioselectivity.

Furthermore, the choice of solvent and electrophile can control the extent of nitrogen neighboring group participation. nih.gov In the reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with halonium ions, polar aprotic solvents like nitromethane (B149229) facilitate nitrogen participation, leading to rearranged products. nih.gov Conversely, using less polar solvents can favor the formation of unrearranged addition products. nih.gov A stereocontrolled synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane was achieved by using a 3-nosyloxymethyl group in the 2-azabicyclo[2.2.0]hex-5-ene precursor to suppress unwanted oxygen neighboring group participation, thereby directing the rearrangement to the desired product. researchgate.net

Catalytic Methodologies for Azabicyclo[2.1.1]hexane Construction

Catalytic methods offer an efficient and often stereoselective means of constructing the 2-azabicyclo[2.1.1]hexane scaffold. These approaches include C-H activation, organocatalysis, and Lewis acid-catalyzed cycloadditions.

Catalytic C-H Activation in Azabicyclo[2.1.1]hexane Synthesis

While transition-metal catalyzed C-H activation is a powerful tool for the synthesis of various aza-heterocycles, its application in the de novo construction of the 2-azabicyclo[2.1.1]hexane core via annulation is not yet a widely reported strategy. rsc.orgrsc.org Much of the research in this area has focused on the C-H functionalization of a pre-formed bicyclic scaffold rather than its primary synthesis through C-H activation. For example, methods for the modification of the 2-azabicyclo[2.1.1]hexane core via C-H lithiation followed by electrophilic quench have been described. nuph.edu.ua However, catalytic strategies that build the ring system itself through intramolecular C-H cyclization or intermolecular annulation appear to be less common for this specific bridged system compared to other heterocycles.

Organocatalytic Asymmetric Syntheses of Azabicyclo[2.1.1]hexanes

Organocatalysis has emerged as a potent strategy for the enantioselective synthesis of chiral 2-azabicyclo[2.1.1]hexanes. A significant development is the use of a confined imidodiphosphorimidate (IDPi) Brønsted acid to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes (BCBs) with N-aryl imines. nuph.edu.uaacs.orgrsc.orgresearchgate.net This method proceeds under mild conditions and provides access to a range of chiral azabicyclo[2.1.1]hexanes with high enantioselectivity, often up to 99:1 enantiomeric ratio (er). nuph.edu.uaacs.orgrsc.org

The reaction is notable for its broad substrate scope, tolerating BCBs with ester, ketone, and amide functionalities. nuph.edu.uarsc.org Experimental evidence suggests a stepwise mechanism where the Brønsted acid activates the imine, which is then attacked by the nucleophilic BCB. nuph.edu.ua This approach addresses the challenge of creating modular and enantioselective routes to these valuable building blocks. nuph.edu.uaacs.orgrsc.org

Scope of the Organocatalytic Formal Cycloaddition Reaction
BCB SubstituentN-Aryl Imine SubstituentYield (%)Enantiomeric Ratio (er)Reference
-COOEtp-Methoxyphenyl7598:2 rsc.org
-COOEtPhenyl8097:3 nuph.edu.ua
-COPhp-Methoxyphenyl8599:1 nuph.edu.ua
-CON(Me)OMep-Methoxyphenyl7099:1 nuph.edu.ua

Lewis Acid-Catalyzed Cycloadditions for Azabicyclo[2.1.1]hexanes

Lewis acid catalysis provides a powerful and atom-economical pathway to highly substituted 2-azabicyclo[2.1.1]hexanes. A pioneering approach involves the gallium triflate (Ga(OTf)₃)-catalyzed formal [3+2] cycloaddition between N-aryl imines and BCB esters or amides. researchgate.netchemrxiv.org This reaction represents the first example of a Lewis acid-catalyzed cycloaddition with BCBs. researchgate.net

Interestingly, the nature of the imine substituent dictates the reaction outcome. While N-aryl imines lead to the desired azabicyclo[2.1.1]hexanes, N-alkyl imines diverge to yield cyclobutenyl methanamine products. chemrxiv.org Other Lewis acids, such as scandium triflate (Sc(OTf)₃), have also been employed to catalyze the cycloaddition of BCBs with various partners, including quinoxalin-2(1H)-ones, to furnish fused azabicyclo[2.1.1]hexane systems bearing multiple quaternary carbon centers. More recently, zinc-catalyzed enantioselective [3+2] cycloadditions of BCBs with imines have been developed, further expanding the toolkit for accessing chiral azabicyclo[2.1.1]hexanes. researchgate.net

Examples of Lewis Acid-Catalyzed Cycloadditions
CatalystBCB PartnerImine/Other PartnerProduct TypeReference
Ga(OTf)₃BCB ester/amideN-aryl imineAzabicyclo[2.1.1]hexane researchgate.netchemrxiv.org
Sc(OTf)₃BCBQuinoxalin-2(1H)-oneQuinoxaline-fused azabicyclo[2.1.1]hexane
Zn(OTf)₂/Chiral LigandBCB with 2-acyl imidazoleAlkynyl/aryl imineChiral azabicyclo[2.1.1]hexane researchgate.net
Eu(OTf)₃BCBNitronesAzabicyclo[3.1.1]heptane researchgate.net

Synthetic Routes for 3-Oxo (Lactam) Functionality in the 2-Azabicyclo[2.1.1]hexane System

The introduction of a lactam functionality (a cyclic amide) at the 3-position of the 2-azabicyclo[2.1.1]hexane core can be achieved through two primary strategies: incorporating the carbonyl group during the formation of the bicyclic ring system or by modifying the pre-formed scaffold.

The construction of the 2-azabicyclo[2.1.1]hexan-3-one skeleton with the carbonyl group already in place is a convergent and efficient approach. These methods often involve intramolecular cyclization reactions of suitably functionalized precursors.

One prominent strategy involves the photochemical [2+2] cycloaddition. For instance, the irradiation of N-substituted dienamides can lead to the formation of the bicyclic lactam system. A notable example is the synthesis of 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, a related lactam, which was postulated to be an antifeedant. The synthesis started from a serine-derived alkyl chloride, which after alkylation with allyl bromide and subsequent elimination, formed a diene. This diene underwent a [2+2] photocycloaddition in the presence of a sensitizer (B1316253) like acetophenone (B1666503) to yield the bicyclic lactam. rsc.org

Another powerful method is the intramolecular cyclization of functionalized cyclobutane derivatives. A key precursor for such cyclizations is often a substituted 3-aminocyclobutanecarboxylic acid or a related derivative. For example, a new entry into the 2-azabicyclo[2.1.1]hexane system has been developed from 3-(chloromethyl)cyclobutanone. acs.org This ketone can be converted to an imine, which then undergoes a reductive cyclization to form the bicyclic amine. To form the lactam, a related precursor such as a 3-(aminomethyl)cyclobutanone derivative could be envisioned to undergo an intramolecular condensation or a related cyclization to form the desired lactam ring.

A concise and scalable synthesis of a key azabicyclo[2.1.1]hexane building block has been reported, which features an intramolecular cyclization to forge a strained amide bond, highlighting a direct approach to the lactam core. thieme-connect.com

Table 1: Examples of Reagents for Integrating the Carbonyl Group During Ring Formation

Starting Material ClassKey Reagent/ConditionIntermediateProduct Type
Serine-derived dieneAcetophenone (sensitizer), hvPhotocycloaddition adduct3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
3-(Chloromethyl)cyclobutanoneAmine, then reductionIminium ion2-Azabicyclo[2.1.1]hexane
Functionalized cyclobutaneNot specifiedNot specifiedStrained amide (lactam)

An alternative strategy involves the formation of the 2-azabicyclo[2.1.1]hexane skeleton first, followed by the introduction of the carbonyl group at the C3 position. This is typically achieved through oxidation of a suitable precursor or transformation of an existing functional group.

A common approach is the oxidation of a C3-hydroxy-2-azabicyclo[2.1.1]hexane derivative. The synthesis of such an alcohol can be accomplished through various routes, including the reduction of a corresponding ester or the hydroxylation of the bicyclic scaffold. Once the alcohol is in place, it can be oxidized to the lactam using standard oxidizing agents. For example, the oxidation of an alcohol function under Jones conditions has been reported to yield a carboxylic acid derivative on the 2-azabicyclo[2.1.1]hexane scaffold, and similar oxidation chemistry could be applied to a C3-alcohol to potentially yield the lactam. acs.org

Another method involves the Baeyer-Villiger oxidation of a bicyclic ketone. While this would lead to a lactone, related nitrogen-insertion reactions, such as the Schmidt reaction, could potentially be used to convert a bicyclic ketone into the corresponding lactam.

The oxidation of a 5-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexane has been reported to yield a strained ketone, 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane. While this oxidation is at a different position, it demonstrates that post-cyclization oxidation is a viable strategy for introducing carbonyl functionality into this strained bicyclic system.

Table 2: Reagents for Post-Cyclization Carbonyl Introduction

PrecursorReagentProduct
3-Hydroxy-2-azabicyclo[2.1.1]hexaneJones Reagent (CrO₃/H₂SO₄)2-Azabicyclo[2.1.1]hexan-3-one
Bicyclic KetoneBenzyl azide (B81097) (for Schmidt reaction)Lactam
5-Bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexaneNot specified5-Bromo-6-oxo-2-azabicyclo[2.1.1]hexane

Strategies for Introducing Methyl Substituents into the 2-Azabicyclo[2.1.1]hexane Scaffold

The introduction of a methyl group, particularly at the C4 position, is crucial for the synthesis of the target compound, 4-methyl-2-azabicyclo[2.1.1]hexan-3-one. While a direct synthesis of this specific molecule is not extensively reported in the literature, several strategies can be proposed based on the known chemistry of the 2-azabicyclo[2.1.1]hexane system and related cyclobutane precursors.

One plausible approach is the synthesis of a 4-methyl-substituted cyclobutane precursor prior to the formation of the bicyclic lactam. For instance, the synthesis of 3-oxocyclobutanecarboxylic acid is well-documented, and this compound could serve as a starting point. guidechem.com The alkylation of 3-oxocyclobutanecarboxylic acid or its esters at the C4 position with a methylating agent could provide the necessary precursor. However, controlling the regioselectivity of this alkylation could be challenging.

Another strategy involves the use of a starting material that already contains the methyl group. For example, a photochemical [2+2] cycloaddition could be employed with a substrate that has a methyl group at the appropriate position to end up at C4 of the resulting bicyclic system.

Post-cyclization methylation of the 2-azabicyclo[2.1.1]hexan-3-one scaffold presents another possibility. This could potentially be achieved by the deprotonation of the C4 position with a strong base, followed by quenching with an electrophilic methyl source like methyl iodide. The feasibility of this approach would depend on the acidity of the C-H bond at the C4 position and the stability of the resulting carbanion.

While the direct synthesis of this compound is not explicitly detailed, the synthesis of other substituted 2-azabicyclo[2.1.1]hexanes provides valuable insights. For example, the synthesis of novel 2-azabicyclo[2.2.0]- and [2.1.1]hexanols with methyl substituents at various positions has been reported, starting from methyl- and phenyl-substituted N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes. acs.org These methods, which involve rearrangement reactions, demonstrate that methyl groups can be incorporated into the bicyclic scaffold.

Table 3: Potential Strategies for C4-Methylation

StrategyKey StepPotential Challenge
Precursor MethylationAlkylation of a 3-oxocyclobutanecarboxylic acid derivativeRegioselectivity of alkylation
Photochemical Cycloaddition[2+2] cycloaddition of a methylated precursorSynthesis of the required methylated diene
Post-cyclization MethylationDeprotonation at C4 followed by methylationAcidity of C4-H and stability of the carbanion

Stereochemical Investigations and Conformational Analysis of 2 Azabicyclo 2.1.1 Hexan 3 One Systems

Chiral Synthesis and Enantiopure Access to 4-methyl-2-azabicyclo[2.1.1]hexan-3-one Analogues

The synthesis of enantiomerically pure 2-azabicyclo[2.1.1]hexane derivatives is crucial for their application in pharmaceuticals. Several strategies have been developed to access these chiral scaffolds. One notable approach involves the use of chiral templates. For instance, an asymmetric photocycloaddition of monosubstituted bicyclo[1.1.0]butane (BCB) ketones with quinoxalinones has been reported to yield chiral 2-azabicyclo[2.1.1]hexanes with high enantioselectivity, requiring two equivalents of a chiral template. nih.gov

Another strategy employs chiral catalysts. A formal (3+2) cycloaddition of BCBs with N-Boc imines, catalyzed by a chiral Brønsted acid, produces chiral 2-azabicyclo[2.1.1]hexanes with high enantiomeric ratios (er). nih.gov Similarly, a zinc triflate Lewis acid catalyst with a chiral ligand has been used in a formal cycloaddition to afford products with high enantiomeric purity under mild conditions. nih.gov Organocatalytic asymmetric synthesis has also been explored, providing another avenue to enantioenriched 2-azabicyclo[2.1.1]hexanes. nih.gov

Furthermore, strain-release-driven spirocyclization strategies have been developed for the synthesis of related azabicyclic systems, which can produce single diastereomers. mdpi.com While direct synthetic routes to this compound are not extensively detailed in the literature, the established methods for analogous structures provide a strong foundation for its chiral synthesis. For example, the resolution of racemic mixtures, such as the use of (S)-(-)-α-methyl-benzylamine to resolve enantiomers of a related carboxylic acid derivative, presents a viable pathway. rsc.org

A variety of synthetic routes to the core 2-azabicyclo[2.1.1]hexane scaffold have been established, often involving photochemical reactions as key steps. researchgate.netnih.govacs.org These methods include intramolecular [2+2] photocycloadditions and cycloadditions involving bicyclo[1.1.0]butanes. rsc.orgresearchgate.net The introduction of a methyl group at the 4-position would likely involve the use of a correspondingly substituted precursor in these synthetic sequences.

Synthetic StrategyKey FeaturesReported Enantioselectivity
Chiral Template PhotocylcoadditionRequires two equivalents of a chiral template.High
Chiral Brønsted Acid CatalysisFormal (3+2) cycloaddition of BCBs and N-Boc imines.98:2 er
Chiral Lewis Acid CatalysisZinc triflate with a chiral ligand.96.5:3.5 er
Racemic Mixture ResolutionUse of a chiral resolving agent.-

Diastereoselectivity in Synthetic Transformations of Azabicyclic Scaffolds

The rigid bicyclic structure of 2-azabicyclo[2.1.1]hexanes often leads to high diastereoselectivity in their synthetic transformations. The stereochemical outcome of reactions is dictated by the constrained geometry of the scaffold. For instance, the electrophilic addition of phenylselenyl bromide to the double bond of a cyclobutene dicarbamate precursor proceeds stereoselectively, which is a key step in one synthetic route to the 2-azabicyclo[2.1.1]hexane ring system. researchgate.netnih.gov

In another example, the reaction of N-arylimines with bicyclobutanes in a formal (3+2) cycloaddition yields azabicyclo[2.1.1]hexanes in a single step with high diastereoselectivity. researchgate.net In contrast, N-alkylimines undergo an addition/elimination sequence to generate cyclobutenyl methanamine products, also with high diastereoselectivity. researchgate.net

The synthesis of substituted 2-azabicyclo[2.1.1]hexanols has been achieved through the reaction of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with NBS in wet DMSO, which can lead to stereoselective formation of rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes. nih.gov The stereochemistry of the starting material and the reaction conditions play a crucial role in determining the diastereomeric outcome.

Furthermore, a Pd(II)-catalyzed γ-C–H amination of cyclic alkyl amines has been reported to result in the diastereoselective formation of highly fused azetidines, showcasing how catalytic methods can control stereochemistry in related strained systems. mdpi.com These examples highlight the inherent stereocontrol offered by the rigid azabicyclic framework in various chemical transformations.

Conformational Preferences and Ring Strain in the Bicyclo[2.1.1]hexane System

The 2-azabicyclo[2.1.1]hexane system is a conformationally rigid scaffold. nuph.edu.ua This rigidity is a key feature that makes it an attractive proline analogue in peptide-based drug design, as it can stabilize a specific peptide bond conformation. nuph.edu.ua The bicyclic skeleton is thought to favor a trans-amide bond configuration. nuph.edu.ua

The parent bicyclo[2.1.1]hexane is a highly strained molecule. This ring strain influences the reactivity and geometry of its derivatives. The incorporation of a nitrogen atom and a carbonyl group to form the 2-azabicyclo[2.1.1]hexan-3-one lactam further modifies the conformational landscape and strain energy. The lactam of 2,4-methanoproline, which is 2-azabicyclo[2.1.1]hexan-3-one-1-carboxylic acid, has been suggested to act as a strained acylating agent. rsc.org

The pyrrolidine (B122466) ring of proline typically adopts two puckered conformations, Cγ-endo and Cγ-exo. nih.gov The 2-azabicyclo[2.1.1]hexane framework can be considered a mimic of both of these puckered forms simultaneously. nih.gov Substituents on the bicyclic system can influence the conformational preferences. Studies on substituted prolines have shown that electronegative substituents can affect the cis/trans ratio of the amide bonds. rsc.org However, in some 2-azabicyclo[2.1.1]hexane derivatives, it was found that the influence of an electron-withdrawing group on the cis/trans ratio of the amide was diminished, suggesting that the rigid bicyclic structure is the dominant factor in determining the conformational preference. rsc.org

Computational Studies on Molecular Geometry and Dynamics of Azabicyclic Lactams

Molecular dynamics simulations can be used to analyze the stability of enzyme-ligand complexes, with metrics such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg) being used to assess stability. nih.gov These simulations can also elucidate the hydrogen bonding network between a ligand and its target protein, identifying key residues for binding. nih.gov

For azabicyclic lactams, computational studies could predict their preferred conformations, the degree of ring strain, and their electronic properties. For instance, predicted collision cross section (CCS) values for 2-azabicyclo[2.1.1]hexan-3-one have been calculated for different adducts, providing information about its gas-phase ion structure. uni.lu

Applications of 2 Azabicyclo 2.1.1 Hexan 3 One Scaffolds in Advanced Organic Synthesis and Chemical Biology Research

As Conformationally Restricted Building Blocks

The rigid bicyclic structure of the 2-azabicyclo[2.1.1]hexane system makes it an exemplary conformationally restricted building block. This rigidity is crucial for designing molecules with predictable shapes and functionalities, a key aspect in modern drug design and complex molecule synthesis.

Design and Synthesis of Bridged Proline Analogs (e.g., 2,4-Methanoprolines)

The 2-azabicyclo[2.1.1]hexane skeleton is the core of 2,4-methanoproline, a naturally occurring amino acid analogue. uni-regensburg.denuph.edu.ua These bridged proline analogues are of significant interest because their constrained conformation can stabilize specific peptide structures. nuph.edu.ua The synthesis of 4-substituted 2,4-methanoproline derivatives, including those with methyl groups, has been a key research focus. An optimized, multigram-scale synthesis has been developed to provide access to these important building blocks, facilitating their broader use. researchgate.netnuph.edu.ua

Several synthetic strategies have been established to create the 2-azabicyclo[2.1.1]hexane core. A key method involves an intramolecular [2+2] photochemical cycloaddition. nih.govresearchgate.net Other approaches include an I₂-promoted cyclization of a methylenecyclobutane (B73084) precursor and a tandem Strecker reaction-SN cyclization sequence. nuph.edu.uaresearchgate.net One efficient synthesis starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, proceeding through a key stereoselective electrophilic addition and subsequent ring closure to form the bicyclic system. acs.orgnih.gov These methods provide pathways to variously substituted analogues, including the 4-methyl derivative, which serve as constrained mimics of natural amino acids like proline and hydroxyproline. nih.govraineslab.com

Interactive Table: Synthetic Approaches to the 2-Azabicyclo[2.1.1]hexane Core

Key StrategyStarting Material ExampleReaction TypeReference
Photochemical CycloadditionAcrylic Acid Derivative[2+2] Cycloaddition nih.govresearchgate.net
Electrophilic CyclizationCyclobutene DicarbamateElectrophilic Addition / Ring Closure acs.orgnih.gov
I₂-Promoted CyclizationMethylenecyclobutaneIodocyclization nuph.edu.uaresearchgate.net
Tandem Reaction3-(chloromethyl)cyclobutanoneStrecker Reaction / SN Cyclization researchgate.netresearchgate.net

Utility in the Synthesis of Complex Organic Architectures

The 2-azabicyclo[2.1.1]hexane scaffold is not merely a proline mimic but also a versatile module for constructing more elaborate molecular structures. rsc.org Its inherent strain and defined stereochemistry can be exploited in skeletal editing strategies. For instance, these scaffolds can be converted to other valuable bicyclic cores, such as bicyclo[1.1.1]pentanes (BCPs), through nitrogen-deleting "scaffold hop" rearrangements. escholarship.org This allows chemists to navigate between different areas of chemical space, transforming a pyrrolidine (B122466) bioisostere into a phenyl ring isostere. escholarship.org The ability to derivatize the bicyclic system through various transformations opens the gate to a wide range of complex and novel sp³-rich architectures. rsc.org

Exploration of Sp³-Rich Chemical Space

In medicinal chemistry, there is a significant trend towards "escaping from flatland," moving away from flat, aromatic compounds towards more three-dimensional, sp³-rich molecules. nih.govnih.gov Molecules with a higher fraction of sp³-hybridized carbons often exhibit improved physicochemical properties, such as better solubility and metabolic stability, and are positively correlated with clinical success. nih.govescholarship.org

The 2-azabicyclo[2.1.1]hexane framework, as seen in 4-methyl-2-azabicyclo[2.1.1]hexan-3-one, is a prime example of an sp³-rich scaffold. nih.govrsc.org Synthetic photochemistry, particularly [2+2] cycloadditions, has proven to be a powerful tool for efficiently generating these complex, non-planar frameworks. nih.govrsc.org The incorporation of such bicyclic modules is a key strategy for increasing the three-dimensionality of potential drug candidates, thereby enhancing their "drug-like" properties. escholarship.orgnih.gov

In Chemical Biology Research

The unique structural features of the 2-azabicyclo[2.1.1]hexane scaffold make it a powerful tool in chemical biology for designing specific molecular probes and ligands to study and modulate biological systems.

Scaffold Design for Ligand Discovery and Development

The conformationally locked nature of the 2-azabicyclo[2.1.1]hexane core is highly advantageous for designing potent and selective ligands. nuph.edu.uaresearchgate.net By pre-organizing the pharmacophoric elements in a defined spatial orientation, this scaffold can enhance binding affinity to biological targets. Researchers have utilized this principle to create libraries of compounds for screening against various diseases.

For example, a screening library based on a 1-(amino-methyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane scaffold was synthesized and tested for antimalarial activity, which led to the identification of several promising hit compounds with activity in the low micromolar range. nih.gov Furthermore, derivatives of the 2-azabicyclo[2.1.1]hexane system have been investigated as potential ligands for nicotinic acetylcholine (B1216132) receptors, demonstrating the scaffold's versatility in targeting different receptor classes. nuph.edu.uaacs.org The scaffold has also been incorporated into compounds designed to bind to S1P receptors. google.com Recently, an azabicyclo[2.1.1]hexane piperazinium salt was discovered and highlighted as a versatile building block in medicinal chemistry for the synthesis of ligand-directed degraders. nih.gov

Interactive Table: Research Applications of 2-Azabicyclo[2.1.1]hexane Scaffolds

Application AreaBiological Target/SystemScaffold ExampleReference
Antimalarial Drug DiscoveryPlasmodium falciparum1-(amino-methyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane nih.gov
CNS Receptor LigandsNicotinic Acetylcholine Receptors2,4-Methanoproline Derivatives nuph.edu.uaacs.org
Ligand-Directed DegradersAndrogen ReceptorAzabicyclo[2.1.1]hexane Piperazinium Salt nih.gov
Enzyme InhibitionProlyl PeptidasesPeptidomimetics with 2,4-Methanoproline uni-regensburg.deraineslab.com
Collagen Stability StudiesCollagen Triple Helix2-Azabicyclo[2.1.1]hexane Analogues nih.govraineslab.comacs.org

Use as Chemical Probes for Receptor and Enzyme Studies

Beyond ligand development, 2-azabicyclo[2.1.1]hexane derivatives serve as invaluable chemical probes to investigate biological mechanisms. smolecule.com Their rigid structure allows for the systematic study of how molecular conformation affects protein-ligand interactions.

Analogues of 2-azabicyclo[2.1.1]hexane have been synthesized to mimic proline and its hydroxylated or fluorinated versions. nih.govraineslab.com These probes have been instrumental in understanding the role of proline ring pucker and substitution on the conformational stability of collagen, the most abundant protein in animals. nih.govraineslab.comacs.org By incorporating these rigid mimics into peptides, researchers can dissect the specific conformational requirements for maintaining the collagen triple helix. acs.org Additionally, derivatives such as 2,4-methanopyrrolidine-2,4-dicarboxylate have been used to probe the structural determinants of substrates and inhibitors for glutamate (B1630785) transporters. nuph.edu.ua The use of a specifically substituted probe like the 4-methyl derivative could offer finer insights into the steric and electronic requirements of these biological systems.

Methodologies for Investigating Structure-Activity Relationships in Bicyclic Scaffolds

The investigation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. For rigid, three-dimensional frameworks like 2-azabicyclo[2.1.1]hexan-3-one and its derivatives, SAR studies are critical for optimizing potency, selectivity, and pharmacokinetic properties. thieme-connect.com The constrained nature of these bicyclic scaffolds provides a unique platform for precisely positioning functional groups in three-dimensional space, making them attractive as bioisosteres for motifs like phenyl rings and pyrrolidines. rsc.orgacs.org A variety of methodologies, ranging from computational modeling to synthetic chemistry and biological testing, are employed to systematically explore the SAR of these complex structures.

Computational and In Silico Methods

Computational techniques provide a predictive framework for prioritizing the synthesis of novel analogues and for rationalizing observed biological data. These methods are particularly valuable for strained systems like bicyclic lactams.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For derivatives of this compound, docking studies can elucidate key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target's active site. This information guides the design of new analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. By analyzing a dataset of analogues with varying substituents on the bicyclic scaffold, QSAR can identify which physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) are critical for activity.

Pharmacophore Modeling: This approach identifies the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. For the 2-azabicyclo[2.1.1]hexan-3-one scaffold, a pharmacophore model can define the optimal spatial orientation of substituents required to interact with a specific biological target.

Computational Method Principle Application to Bicyclic Scaffolds
Molecular Docking Simulates the binding of a ligand to a macromolecular target's active site to predict binding affinity and orientation.Elucidating binding modes of 2-azabicyclo[2.1.1]hexan-3-one derivatives to target proteins, guiding substituent placement for enhanced potency.
QSAR Correlates variations in biological activity with changes in molecular descriptors (e.g., electronic, steric) across a series of analogues.Predicting the activity of unsynthesized analogues and identifying key physicochemical properties that govern the biological effect of the bicyclic core.
Pharmacophore Modeling Defines the essential 3D arrangement of functional groups necessary for biological activity.Creating a 3D template for designing novel compounds based on the rigid 2-azabicyclo[2.1.1]hexan-3-one framework to ensure optimal target interaction.

Synthetic and Experimental Approaches

The core of SAR investigation lies in the synthesis and biological evaluation of a systematically designed library of analogues. The rigid 2-azabicyclo[2.1.1]hexane framework allows for controlled modifications at specific positions.

Analogue Synthesis: The synthesis of derivatives is fundamental to SAR. For a compound like this compound, synthetic strategies would focus on:

Modification at C4: Replacing the methyl group with other alkyl, aryl, or functional groups to probe steric and electronic requirements at this position.

Substitution at other positions: Introducing substituents at the bridgehead (C1) or on the ethylene (B1197577) bridge (C5, C6) to explore new interaction vectors. researchgate.net Studies have shown that substitutions at C6 can modulate the cis/trans conformation of the amide bond, which can significantly impact biological activity. researchgate.net

Bioisosteric Replacement: The entire 2-azabicyclo[2.1.1]hexane scaffold can serve as a rigid, sp3-rich replacement for other chemical groups, a strategy often termed "escaping from flatland". acs.orgnuph.edu.ua Comparing the activity of a drug candidate containing this scaffold with its planar counterpart provides deep SAR insights. thieme-connect.com

Biophysical and Biochemical Assays: Once synthesized, the biological activity of each analogue is quantified using a range of assays.

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (K_D) of the compounds to their target protein.

Enzyme Inhibition Assays: Since the scaffold contains a lactam (a cyclic amide), it may target enzymes like proteases or β-lactamases. nih.gov The inhibitory potency (IC₅₀ or K_i) of each analogue is determined using well-established protocols, often involving chromogenic or fluorogenic substrates like nitrocefin (B1678963) for β-lactamases. nih.gov

Cell-Based Assays: To understand the effect in a more complex biological context, compounds are tested in cell lines. mdpi.com These assays can measure outcomes like cytotoxicity (IC₅₀), inhibition of cell proliferation, or modulation of a specific signaling pathway.

The data gathered from these assays are then compiled to build a comprehensive SAR profile, as illustrated in the hypothetical table below.

Analogue Modification from Parent Scaffold Target Binding (K_D, nM) Cellular Activity (IC₅₀, µM) SAR Interpretation
Parent 4-methyl15010.5Baseline activity.
Analogue 1 4-ethyl1258.2Small increase in steric bulk at C4 is tolerated and slightly beneficial.
Analogue 2 4-H (demethylated)55045.0Methyl group at C4 is critical for activity.
Analogue 3 4-CF₃251.1Electron-withdrawing group at C4 significantly improves potency, suggesting a key electronic interaction.
Analogue 4 1-carboxyl855.4Addition of a charged group at the bridgehead enhances activity, possibly by interacting with a basic residue in the target.
Analogue 5 6-anti-fluoro1409.8Substitution at C6 has minimal impact on this specific target interaction, but may influence metabolic stability. researchgate.net

Through the iterative cycle of design, synthesis, and testing, these methodologies allow researchers to systematically map the SAR of the 2-azabicyclo[2.1.1]hexan-3-one scaffold, leading to the development of compounds with highly optimized biological profiles for use in chemical biology and as potential therapeutic agents.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Methodologies for Azabicyclic Lactams

The synthesis of structurally complex azabicyclic lactams is an area of active research. Traditional methods often require multiple steps and harsh reaction conditions. Current efforts are focused on developing more efficient, stereoselective, and environmentally benign synthetic routes. These advancements are crucial for enabling the exploration of compounds like 4-methyl-2-azabicyclo[2.1.1]hexan-3-one.

Several innovative strategies for the synthesis of bicyclic lactams have been reported, which could be adapted for the synthesis of this compound and its derivatives. These include:

Intramolecular Schmidt Reactions: Novel Schmidt reactions have been utilized to construct bicyclic lactams from γ,δ-unsaturated β-diketones and hydrazoic acid. researchgate.net This method proceeds through a mechanism involving a Schmidt reaction, addition of HN3 to an enone, aryl group migration, and cyclization. researchgate.net

Radical Cyclization: Diastereoselective synthesis of bicyclic β-lactams has been achieved through the radical cyclization of substituted azetidin-2-ones. nih.gov For instance, 1-allyl- and 1-(3-phenylallyl)-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones have been transformed into 1-azabicyclo[4.2.0]octane-8-ones with excellent diastereocontrol. nih.gov

Photochemical Synthesis: Photochemical γ-hydrogen abstraction by a thiocarbonyl group has been demonstrated as a useful methodology for preparing optically active β-lactams, showcasing a chiral-memory effect. nih.gov

Staudinger Reaction: The [2+2] cycloaddition of ketenes with imines, known as the Staudinger reaction, remains a versatile method for constructing the β-lactam ring. nih.govmdpi.com Asymmetric variations of this reaction, using chiral auxiliaries or catalysts, allow for the synthesis of enantiomerically enriched products. mdpi.com

Sustainable approaches are also gaining prominence, with a focus on ultrasound irradiation and the use of eco-friendly activators in synthetic protocols. nih.govresearchgate.net For example, the use of 2-methoxy carbonyl DCPN as an activator for generating ketenes in situ represents a more environmentally friendly approach to β-lactam synthesis. researchgate.net

Synthetic Method Key Features Potential for this compound
Intramolecular Schmidt ReactionForms bicyclic lactams from unsaturated diketones. researchgate.netCould be explored for the construction of the azabicyclo[2.1.1]hexane core.
Radical CyclizationProvides high diastereoselectivity in the formation of bicyclic systems. nih.govA potential route to control the stereochemistry at the methyl-substituted carbon.
Photochemical SynthesisOffers a method for creating optically active β-lactams. nih.govCould be investigated for the enantioselective synthesis of specific isomers.
Asymmetric Staudinger ReactionA versatile and well-established method for β-lactam ring formation with stereocontrol. nih.govmdpi.comAdaptable for creating the core structure with desired stereochemistry.

Advanced Computational Design of this compound and its Analogues

Computational chemistry and molecular modeling are becoming indispensable tools in the design and study of novel molecules. researchgate.net These methods can predict molecular properties, guide synthetic efforts, and accelerate the discovery of new applications. For a molecule like this compound, computational design can play a pivotal role in exploring its potential.

A key strategy in computational design is the creation of virtual compound libraries through Diversity-Oriented Synthesis (DOS) strategies. researchgate.net By applying a Build/Couple/Pair approach, vast libraries of lactams can be designed and screened in silico for desired properties, such as binding affinity to a biological target or specific material characteristics. researchgate.net This approach can be used to design analogues of this compound with varied substituents to probe structure-activity relationships.

Quantum chemical analyses are also employed to explore the electronic and optical properties of novel lactams. researchgate.net Calculations of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEPs) can provide insights into intramolecular charge transfer processes, which are crucial for understanding and predicting properties like nonlinear optical (NLO) behavior. researchgate.net For instance, studies on monocyclic cis-β-lactams have shown that derivatives with nitro fragments can possess large third-order NLO polarizability, making them interesting for materials science applications. researchgate.net Similar computational studies on this compound could uncover its potential in this area.

Furthermore, computational methods are used to design molecules that mimic specific structural motifs, such as peptide turns. nih.gov The design and synthesis of novel bicyclic lactams as mimics of the type VI beta turn have been reported, where computational modeling was used to ensure the mimic accurately duplicated the desired conformation. nih.gov This highlights the potential for designing this compound analogues as peptidomimetics or as scaffolds for presenting functional groups in a defined spatial orientation.

Computational Approach Application Relevance to this compound
Diversity-Oriented Synthesis (DOS)Design of large virtual libraries of lactams. researchgate.netGeneration of analogues for virtual screening and property prediction.
Quantum Chemical AnalysisCalculation of electronic and optical properties (e.g., NLO). researchgate.netExploration of potential applications in materials science.
Molecular Mimicry DesignCreation of molecules that mimic biological structures (e.g., peptide turns). nih.govDesign of peptidomimetics or functional scaffolds.
Photochemistry SimulationStudy of photoactivated isomerization processes. nih.govDesign of photoswitchable materials based on the azabicyclic core.

Expansion of Applications in Catalysis and Materials Science

While much of the research on azabicyclic lactams has been driven by their potential in medicinal chemistry as enzyme inhibitors or peptide mimics, there is growing interest in their application in catalysis and materials science. nih.govrsc.orgresearchgate.netnih.gov The rigid, bicyclic framework of compounds like this compound makes them attractive scaffolds for the development of novel catalysts and functional materials.

In the realm of catalysis, chiral azabicyclic lactams can serve as ligands for metal-catalyzed asymmetric reactions. The defined stereochemistry and conformational rigidity of the scaffold can impart high levels of enantioselectivity in catalytic transformations. nih.gov For example, chiral PPY (4-(pyrrolidino)pyridine) derivatives have been used as enantioselective catalysts for the synthesis of aza-β-lactams. nih.gov The this compound core could be functionalized to create a new class of chiral ligands or organocatalysts.

In materials science, the incorporation of azabicyclic lactam units into polymers or molecular crystals could lead to materials with unique properties. The rigid structure can influence the packing of molecules in the solid state, potentially leading to materials with interesting optical or mechanical properties. As suggested by computational studies on related lactams, derivatives of this compound could be designed to exhibit significant NLO properties, making them candidates for applications in photonics and optoelectronics. researchgate.net

Q & A

Q. What are the defining structural features of 4-methyl-2-azabicyclo[2.1.1]hexan-3-one, and how do they influence its reactivity?

The compound features a bicyclo[2.1.1]hexane core with a nitrogen atom at position 2, a methyl group at position 4, and a ketone at position 2. The bicyclic framework imposes significant rigidity, restricting conformational flexibility and enhancing stereochemical control in reactions. The methyl group introduces steric hindrance, while the ketone enables nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄). Structural analogs like 5,5-dimethyl derivatives highlight how substituent placement affects steric and electronic properties, as seen in comparative studies .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methyl group splitting patterns (δ ~1.0–1.5 ppm) and ketone carbonyl signals (δ ~200–220 ppm for ¹³C).
  • IR Spectroscopy : A strong carbonyl stretch (~1700–1750 cm⁻¹) confirms the ketone.
  • Mass Spectrometry : High-resolution MS validates the molecular formula (C₇H₁₁NO) and fragments reflecting bicyclic cleavage. X-ray crystallography may resolve stereochemistry in derivatives .

Q. What synthetic routes are reported for this compound?

Common methods include:

  • Photochemical [2+2] Cycloaddition : Starting from cyclobutene precursors under UV light to form the bicyclic core, followed by oxidation to introduce the ketone .
  • Ring-Closing Metathesis : Using Grubbs catalysts to construct the bicyclic system, with subsequent functionalization steps .
  • Multi-Step Functionalization : For example, methyl group introduction via alkylation of a 2-azabicyclo intermediate .

Advanced Research Questions

Q. How does steric hindrance from the 4-methyl group influence regioselectivity in nucleophilic additions to the ketone?

The methyl group at position 4 directs nucleophiles (e.g., organometallic reagents) to attack the ketone’s less hindered face. Computational studies (DFT) can model transition states to predict selectivity. Experimental validation involves comparing reaction outcomes with/without the methyl group, as seen in analogs like 2-azabicyclo[2.1.1]hexan-3-one .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For example:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, improving yields in SN2 reactions.
  • Catalyst Optimization : Palladium vs. nickel catalysts in cross-coupling reactions can alter efficiency. Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Molecular docking (AutoDock, Schrödinger) simulates interactions with targets like enzymes or receptors. For instance:

  • Rigid Scaffold : The bicyclic structure mimics constrained peptide bonds, potentially binding protease active sites.
  • Pharmacophore Mapping : Substituent modifications (e.g., replacing the ketone with an amine) are modeled to enhance affinity. Validation requires in vitro assays (e.g., enzyme inhibition) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key issues include:

  • Photochemical Reactions : Scalability requires specialized UV reactors with uniform light distribution.
  • Purification : Chromatography is impractical industrially; alternatives like crystallization or distillation must be optimized.
  • Byproduct Formation : Monitoring via inline analytics (e.g., HPLC-MS) ensures batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.